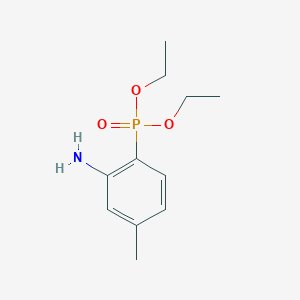

Diethyl (2-Amino-4-methylphenyl)phosphonate

Description

Diethyl (2-Amino-4-methylphenyl)phosphonate is an α-aminophosphonate derivative characterized by a phosphonate group (-PO(OEt)₂) attached to a phenyl ring substituted with an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position. This compound belongs to a class of organophosphorus molecules known for their bioisosteric resemblance to natural amino acids, enabling applications in medicinal chemistry as enzyme inhibitors, antimicrobial agents, and prodrug candidates . Its synthesis typically involves multicomponent reactions (e.g., Kabachnik–Fields) using aldehydes, amines, and diethyl phosphite under acidic or catalytic conditions .

Properties

Molecular Formula |

C11H18NO3P |

|---|---|

Molecular Weight |

243.24 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-5-methylaniline |

InChI |

InChI=1S/C11H18NO3P/c1-4-14-16(13,15-5-2)11-7-6-9(3)8-10(11)12/h6-8H,4-5,12H2,1-3H3 |

InChI Key |

DBEIUFJMLZFBDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=C(C=C(C=C1)C)N)OCC |

Origin of Product |

United States |

Scientific Research Applications

Diethyl (2-Amino-4-methylphenyl)phosphonate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

Diethyl (2-Amino-4-methylphenyl)phosphonate is similar to other phenylphosphonate derivatives, such as Diethyl (2-nitro-4-methylphenyl)phosphonate and Diethyl (2-hydroxy-4-methylphenyl)phosphonate. its unique combination of an amino group and a methyl group on the benzene ring sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and chemical properties of α-aminophosphonates are highly dependent on substituent patterns. Below is a comparative analysis of Diethyl (2-Amino-4-methylphenyl)phosphonate with key analogs:

Table 1: Structural and Functional Comparisons

Key Observations:

- Electron-Donating vs. Methoxy groups (e.g., in Diethyl (4-methoxybenzyl)phosphonate) improve solubility but may reduce metabolic stability .

- Amino Group Positioning: The ortho-amino group in the target compound may sterically hinder interactions with enzyme active sites compared to para-substituted analogs like Diethyl p-aminobenzylphosphonate, which show promise in HIV protease inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing Diethyl (2-Amino-4-methylphenyl)phosphonate, and how are impurities minimized?

The synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, the Michaelis-Arbuzov reaction (using diethyl phosphite and a halogenated precursor) under mild conditions (40–80°C) with catalysts like sodium hydride or potassium carbonate can yield phosphonates . Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvents like acetone or dichloromethane) achieves >95% purity. NMR (e.g., H and P) and HPLC are critical for confirming purity and identifying byproducts such as unreacted amines or oxidized species .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- H and C NMR : To confirm the presence of the amino (-NH), methyl (-CH), and phosphonate (P=O) groups. For example, the P NMR signal typically appears at δ 20–25 ppm .

- FT-IR : Peaks at ~1250 cm (P=O) and ~3300 cm (N-H stretch) validate functional groups .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, particularly for polymorph identification .

Q. What solvents and conditions are compatible with this compound in experimental workflows?

The compound is soluble in polar aprotic solvents (e.g., dichloromethane, acetone) but insoluble in water. Storage at 2–8°C under inert gas (N or Ar) prevents hydrolysis or oxidation. Avoid strong oxidizing agents (e.g., HNO) to prevent decomposition into phosphoric acid derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) simulations (using B3LYP/6-31G* basis sets) model reaction pathways, such as Suzuki-Miyaura couplings. Key parameters include electron density at the phosphorus atom and steric hindrance from the methyl group. For example, the amino group’s electron-donating effect lowers the activation energy for nucleophilic attacks .

Q. What strategies resolve contradictions in reported biological activities of phosphonate derivatives?

Contradictions often arise from assay variability (e.g., enzyme source, pH). A systematic approach includes:

- Dose-response studies : To confirm IC values against acetylcholinesterase or bacterial targets .

- Structural analogs : Comparing activity with Diethyl (4-Methoxy-2-nitrophenyl)phosphonate to isolate electronic vs. steric effects .

- Meta-analysis : Pooling data from multiple studies to identify trends (e.g., logP vs. antibacterial efficacy) .

Q. How do hydrogen-bonding networks in this compound crystals influence material properties?

X-ray data reveal intermolecular N-H···O=P and C-H···O interactions, forming 2D sheets. These networks enhance thermal stability (T >90°C) and solubility in aprotic solvents. Disrupting these bonds via methylation of the amino group reduces melting points by ~20°C .

Q. What are the safety and regulatory considerations for handling this compound in academic labs?

- Toxicity : LD (oral, rats) >2000 mg/kg; minimal acute toxicity but potential neurotoxicity with chronic exposure .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid phosphine gas formation .

- Regulatory compliance : Follow REACH and EFSA guidelines for lab use; environmental release requires biodegradability studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.